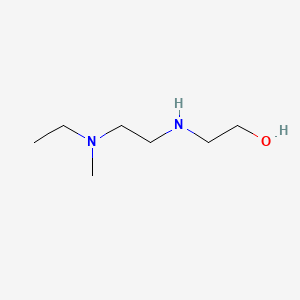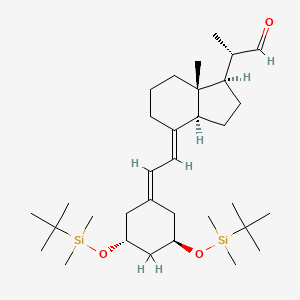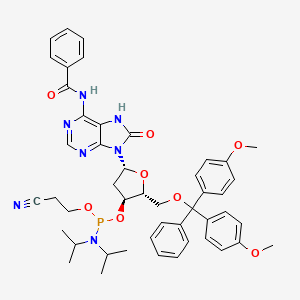
8-Oxo-DA cep
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-DA cep involves multiple steps, starting with the protection of the hydroxyl groups of deoxyadenosine. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Benzoylation of the N6-amino group: to protect it during subsequent reactions.
Oxidation of the adenine base: to introduce the 8-oxo group.
Phosphitylation of the 3’-hydroxyl group: with a cyanoethyl phosphoramidite group
Industrial Production Methods
Industrial production of this compound typically involves automated oligonucleotide synthesizers, which sequentially add phosphoramidites to produce the desired oligonucleotide chain. The process is highly controlled to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
8-Oxo-DA cep undergoes various chemical reactions, including:
Oxidation: The adenine base can be further oxidized under certain conditions.
Reduction: The 8-oxo group can be reduced back to the original adenine base.
Substitution: The phosphoramidite group can be substituted with other functional groups during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Various nucleophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with specific functional groups introduced at the 8-oxo position, which are useful for studying DNA damage and repair mechanisms .
科学研究应用
8-Oxo-DA cep is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactivity of oxidized nucleosides.
Biology: Investigating the role of oxidative DNA damage in cellular processes and disease.
Medicine: Developing diagnostic tools and therapeutic agents targeting oxidative DNA damage.
Industry: Synthesizing modified oligonucleotides for use in various applications, including genetic research and drug development
作用机制
The mechanism of action of 8-Oxo-DA cep involves its incorporation into DNA or RNA, where it mimics the naturally occurring oxidative lesion 8-oxo-dA. This lesion can mispair with adenine during DNA replication, leading to G to T transversions. The presence of 8-oxo-dA in DNA can activate DNA repair pathways, such as base excision repair, to remove the lesion and maintain genomic integrity .
相似化合物的比较
Similar Compounds
8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidized nucleoside used to study oxidative DNA damage.
N6-methyl-2’-deoxyadenosine (N6-Me-dA): A methylated nucleoside used in epigenetic studies.
5-methyl-2’-deoxycytidine (5-Me-dC): A methylated nucleoside involved in DNA methylation studies.
Uniqueness
8-Oxo-DA cep is unique in its ability to specifically mimic the oxidative lesion 8-oxo-dA, making it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair. Its specific structure allows for precise incorporation into oligonucleotides, facilitating detailed studies of DNA-protein interactions and the effects of oxidative stress on genomic stability .
属性
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKIUORDYSZMN-OBSXPSPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




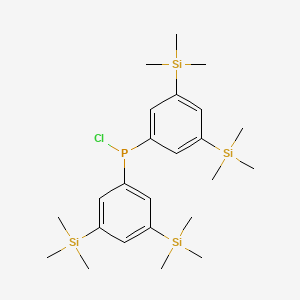
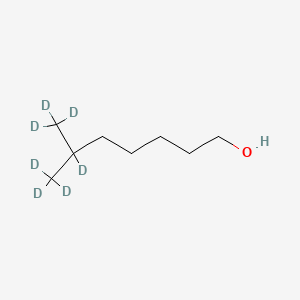
![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)

